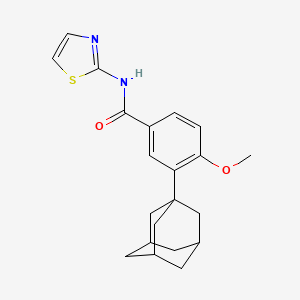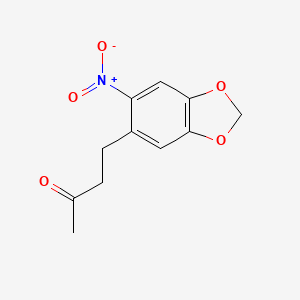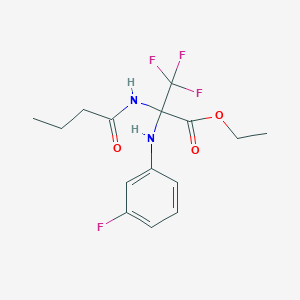![molecular formula C26H20O8 B11482586 8-[(acetyloxy)(1,3-benzodioxol-5-yl)methyl]-4-methyl-2-oxo-2H-benzo[h]chromen-7-yl acetate](/img/structure/B11482586.png)
8-[(acetyloxy)(1,3-benzodioxol-5-yl)methyl]-4-methyl-2-oxo-2H-benzo[h]chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(ACETYLOXY)-4-METHYL-2-OXO-2H-BENZO[H]CHROMEN-8-YLMETHYL ACETATE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a benzo[h]chromen core and a benzodioxolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(ACETYLOXY)-4-METHYL-2-OXO-2H-BENZO[H]CHROMEN-8-YLMETHYL ACETATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and chromen derivatives. The key steps in the synthesis may involve:
- Aldol Condensation : This step involves the reaction of benzaldehyde derivatives with acetylacetone under basic conditions to form intermediate compounds.
- Cyclization : The intermediate compounds undergo cyclization reactions to form the chromen core.
- Acetylation : The final step involves the acetylation of the hydroxyl groups to form the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
- Batch Reactors : Used for small to medium-scale production.
- Continuous Flow Reactors : Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-(ACETYLOXY)-4-METHYL-2-OXO-2H-BENZO[H]CHROMEN-8-YLMETHYL ACETATE undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form quinone derivatives.
- Reduction : Reduction reactions can convert the ketone group to secondary alcohols.
- Substitution : Electrophilic substitution reactions can introduce new functional groups into the aromatic rings.
- Oxidizing Agents : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
- Reducing Agents : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
- Substitution Reagents : Halogens (Cl2, Br2), Nitrating agents (HNO3).
- Oxidation Products : Quinone derivatives.
- Reduction Products : Secondary alcohols.
- Substitution Products : Halogenated or nitrated derivatives.
Scientific Research Applications
7-(ACETYLOXY)-4-METHYL-2-OXO-2H-BENZO[H]CHROMEN-8-YLMETHYL ACETATE has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(ACETYLOXY)-4-METHYL-2-OXO-2H-BENZO[H]CHROMEN-8-YLMETHYL ACETATE involves its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may target enzymes involved in cell proliferation and apoptosis.
- Pathways Involved : It may modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
7-(ACETYLOXY)-4-METHYL-2-OXO-2H-BENZO[H]CHROMEN-8-YLMETHYL ACETATE can be compared with other similar compounds, such as:
- Dichloroanilines : These compounds have similar aromatic structures but differ in their functional groups and biological activities .
- Benzodioxoles : Compounds with benzodioxole moieties share some structural similarities but have different chemical properties and applications.
Properties
Molecular Formula |
C26H20O8 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
[8-[acetyloxy(1,3-benzodioxol-5-yl)methyl]-4-methyl-2-oxobenzo[h]chromen-7-yl] acetate |
InChI |
InChI=1S/C26H20O8/c1-13-10-23(29)34-25-17(13)5-6-19-18(25)7-8-20(26(19)33-15(3)28)24(32-14(2)27)16-4-9-21-22(11-16)31-12-30-21/h4-11,24H,12H2,1-3H3 |
InChI Key |
YLFUEKYVAOTFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=CC(=C3OC(=O)C)C(C4=CC5=C(C=C4)OCO5)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(4-Methylbenzenesulfonyl)-8'-nitro-5-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11482504.png)
![2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide](/img/structure/B11482507.png)
![Benzene, 1-methyl-4-[[2,2,2-trifluoro-1-[2-[(phenylamino)carbonyl]hydrazino]ethylidene]amino]-](/img/structure/B11482511.png)
![2-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B11482520.png)
methanone](/img/structure/B11482523.png)

![3-[(phenylsulfonyl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482530.png)
![2,4-diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11482534.png)
![7-(2-Fluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11482546.png)

![N-[(4-methylphenyl)(phenyl)methyl]formamide](/img/structure/B11482552.png)
![Cyclohexanecarboxamide, N-[2,2,2-trifluoro-1-[[(tetrahydro-2-furanyl)methyl]amino]-1-(trifluoromethyl)ethyl]-](/img/structure/B11482557.png)
![3-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-amine](/img/structure/B11482559.png)

